

Synthesis Protocol for 2-Propynamide, N,N-diethyl-

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Compound of Interest

Compound Name: 2-Propynamide, N,N-diethyl-

Cat. No.: B15470638

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Abstract

This document provides detailed application notes and protocols for the synthesis of **2-Propynamide, N,N-diethyl-**, also known as N,N-diethylpropiolamide. This compound is a valuable building block in organic synthesis and drug discovery. The primary synthesis route involves the reaction of a propiolate ester with diethylamine in an aqueous medium at a controlled temperature to favor amide formation over Michael addition. Alternative methods, such as the use of coupling agents or the conversion of propiolic acid to its acid chloride, are also discussed. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

N,N-diethyl-2-propynamide is a terminal alkyne-containing amide that serves as a versatile precursor in various chemical transformations, including click chemistry, cycloadditions, and as a building block for more complex molecules. The synthesis of this compound requires careful control of reaction conditions to achieve high yields and purity, primarily by avoiding the formation of the Michael addition byproduct, ethyl 3-(diethylamino)acrylate. The most effective and straightforward method presented is the direct aminolysis of a propiolate ester with diethylamine.

Chemical Properties and Data

Property	Value
IUPAC Name	2-Propynamide, N,N-diethyl-
Other Names	N,N-diethylpropiolamide
CAS Number	4079-68-9
Molecular Formula	C ₇ H ₁₁ NO
Molecular Weight	125.17 g/mol
Appearance	Colorless to yellowish transparent liquid.[1]
Boiling Point	118 - 121 °C.[1]
Density	0.75 - 0.85 g/cm ³ (at 20°C).[1]
Solubility	Sparingly soluble in water, soluble in acids.[1]

Synthesis Protocols

Two primary methods for the synthesis of N,N-diethyl-2-propynamide are detailed below. Method 1 is the recommended procedure due to its milder conditions and avoidance of hazardous reagents.

Method 1: Aminolysis of a Propiolate Ester

This method is adapted from a general procedure for the synthesis of N-alkyl 2-propynamides and is expected to provide the desired product with good yield and purity.[2] The key to this synthesis is the use of water as a solvent and a low reaction temperature to suppress the competing Michael addition reaction.

Reaction Scheme:

Materials:

- Methyl propiolate or Ethyl propiolate
- Diethylamine

- Deionized water
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Experimental Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add deionized water (e.g., 30 mL for a 100 mmol scale reaction).
- Add diethylamine (1.05 equivalents) to the chilled water with stirring.
- Slowly add the propiolate ester (1.0 equivalent, e.g., methyl propiolate or ethyl propiolate) dropwise to the aqueous diethylamine solution over a period of 30 minutes, ensuring the temperature remains at 0°C .
- After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours.
- Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x 40 mL).
- Combine the organic extracts and wash with a saturated aqueous solution of NaHCO_3 (20 mL).
- Dry the organic phase over anhydrous Na_2SO_4 .

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-diethyl-2-propynamide.
- The crude product can be further purified by vacuum distillation if necessary.

Quantitative Data (Expected):

Parameter	Value	Reference
Reactant Ratio (Amine:Ester)	1.05 : 1.0	[2]
Reaction Temperature	0 °C	[2]
Reaction Time	2.5 hours	[2]
Solvent	Water	[2]
Expected Yield	70-90%	[2]

Method 2: Acyl Chloride Formation Followed by Amination

This is a classic method for amide synthesis. It involves the conversion of propiolic acid to the more reactive propioloxy chloride, which is then reacted with diethylamine. This method is effective but requires the handling of thionyl chloride, a corrosive and hazardous reagent.

Reaction Scheme:

Materials:

- Propiolic acid
- Thionyl chloride (SOCl₂)
- Diethylamine
- Anhydrous diethyl ether or dichloromethane
- Triethylamine (or another suitable base)

- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel

Experimental Procedure:

Step 1: Synthesis of Propioloyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place propiolic acid.
- Slowly add an excess of thionyl chloride (e.g., 2 equivalents).
- Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.
- Distill the excess thionyl chloride to obtain crude propioloyl chloride.

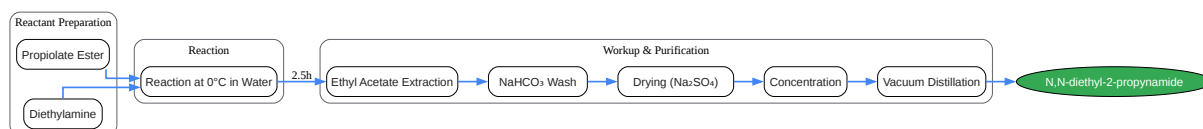
Step 2: Synthesis of N,N-diethyl-2-propynamide

- Dissolve diethylamine (2 equivalents) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath.
- Slowly add a solution of propioloyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred diethylamine solution.
- After the addition is complete, allow the reaction to stir for an additional hour at room temperature.
- Filter the reaction mixture to remove the diethylamine hydrochloride salt.
- Wash the filtrate with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure to yield N,N-diethyl-2-propynamide.

Experimental Workflow and Diagrams

Synthesis Workflow (Method 1)

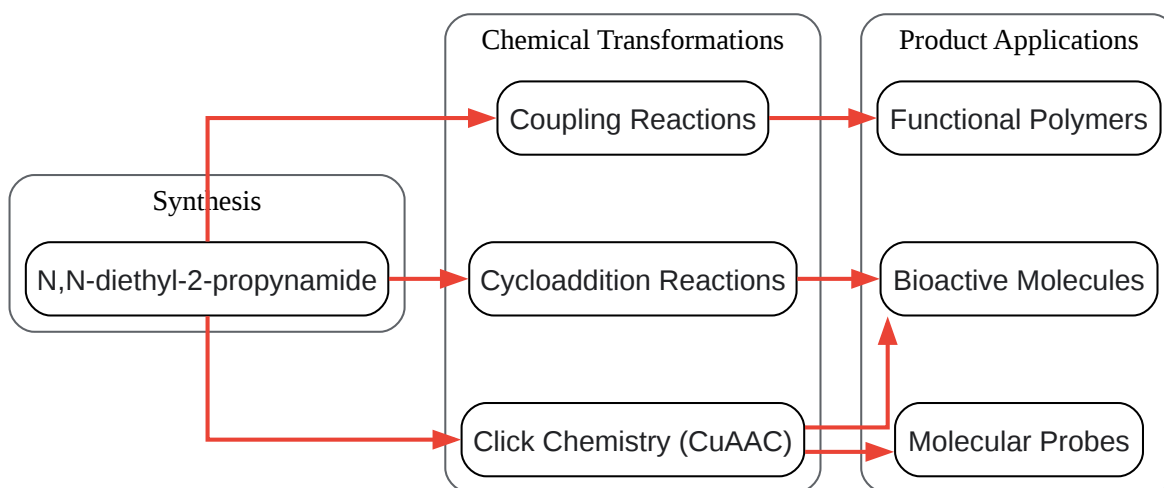


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Caption: Workflow for the synthesis of N,N-diethyl-2-propynamide via aminolysis.

Signaling Pathways and Applications

N,N-diethyl-2-propynamide is not typically associated with specific signaling pathways itself but is a valuable tool in chemical biology and drug discovery for the synthesis of molecules that do interact with such pathways. The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach it to various scaffolds, such as peptides, proteins, or small molecules, which can then be used to probe biological systems.



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Caption: Applications of N,N-diethyl-2-propynamide in chemical synthesis.

Conclusion

The synthesis of N,N-diethyl-2-propynamide is most effectively achieved through the aminolysis of a propiolate ester with diethylamine in an aqueous medium at 0°C. This method provides a high yield of the desired amide while minimizing the formation of the Michael addition byproduct. The resulting compound is a versatile building block for the synthesis of a wide range of functionalized molecules for applications in research and drug development.

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References

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